3-tert-Butylphenylisothiocyanate
Overview
Description
3-tert-Butylphenylisothiocyanate is an organic compound with the molecular formula C11H13NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a phenyl ring substituted with a tert-butyl group and an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Butylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-tert-butylaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:
3-tert-Butylaniline+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide (CS2) and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-tert-butylaniline with thiophosgene in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions to form thiourea derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-tert-Butylphenylisothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butylphenylisothiocyanate involves its interaction with cellular components. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to induce oxidative stress and modulate redox balance also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Lacks the tert-butyl group, making it less sterically hindered.
Benzylisothiocyanate: Contains a benzyl group instead of a tert-butyl group, affecting its reactivity and biological activity.
Allylisothiocyanate: Contains an allyl group, which imparts different chemical properties.
Uniqueness
3-tert-Butylphenylisothiocyanate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This structural feature can enhance its stability and selectivity in various chemical and biological applications .
Properties
IUPAC Name |
1-tert-butyl-3-isothiocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYQPUPSLXYCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.